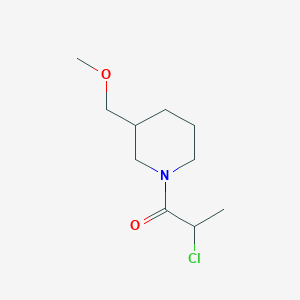
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid
Übersicht
Beschreibung
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid is a chemical compound used in scientific research . It offers opportunities for studying various biological processes and developing potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrazole compounds, such as 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid, can be achieved through various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Other synthetic pathways to pyrazoles also exist .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid and its derivatives are primarily involved in the field of organic synthesis and structural analysis. Kumarasinghe et al. (2009) describe the synthesis and structure of closely related compounds, highlighting the challenges in identifying regioisomers and the crucial role of X-ray analysis for unambiguous structure determination. Similarly, the work by Pan et al. (2015) demonstrates the synthesis of related compounds through a silver(I)-catalyzed reaction involving cyclobutanone, showcasing the chemical versatility of these structures (Kumarasinghe, Hruby, & Nichol, 2009) (Pan, Wang, Xia, & Wu, 2015).
Chemical Reactions and Synthesis Pathways
Research by Deepa et al. (2012) focuses on the conversion of pyrazole-1H-4-yl-acrylic acids to related propanoic acids, using methods like diimide reduction, highlighting the compound's role in chemical transformations (Deepa, Babu, Parameshwar, & Reddy, 2012). Additionally, Reddy and Rao (2006) discuss a rapid synthesis method for similar compounds, emphasizing the compound's importance in efficient and practical chemical synthesis (Reddy & Rao, 2006).
Pharmaceutical Applications
Bondavalli et al. (1990) explore the synthesis of derivatives starting from 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanoic acid, revealing significant sedative and local anesthetic activities in their studies, suggesting potential pharmaceutical applications (Bondavalli, Bruno, Ranise, Schenone, Losasso, Donnoli, Stella, & Marmo, 1990).
Eigenschaften
IUPAC Name |
3-(5-cyclobutyl-1H-pyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-9(14)5-4-8-6-11-12-10(8)7-2-1-3-7/h6-7H,1-5H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMARNLJOHMHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1474616.png)



![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-yl)methanamine](/img/structure/B1474621.png)
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474622.png)
![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474623.png)





